2-(Trimethylsilyl)ethyl butyrate
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Overview
Description
2-(Trimethylsilyl)ethyl butyrate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trimethylsilyl)ethyl butyrate can be synthesized through the esterification of 2-(trimethylsilyl)ethanol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl butyrate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Fluoride ions, typically from sources like tetrabutylammonium fluoride.
Major Products Formed
Hydrolysis: 2-(Trimethylsilyl)ethanol and butyric acid.
Reduction: 2-(Trimethylsilyl)ethanol.
Substitution: Various substituted products depending on the reagent used.
Scientific Research Applications
2-(Trimethylsilyl)ethyl butyrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl butyrate primarily involves its role as a protecting group. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule. The protecting group can be removed under mild conditions, such as treatment with fluoride ions, to regenerate the original functional group .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trimethylsilyl)ethyl acetate
- 2-(Trimethylsilyl)ethyl propionate
- 2-(Trimethylsilyl)ethyl benzoate
Uniqueness
2-(Trimethylsilyl)ethyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Properties
Molecular Formula |
C9H20O2Si |
---|---|
Molecular Weight |
188.34 g/mol |
IUPAC Name |
2-trimethylsilylethyl butanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h5-8H2,1-4H3 |
InChI Key |
NBWCCQDEMBBJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
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